molecular formula C6H8O5 B3281635 2,3-Oxiranedicarboxylic acid, 2,3-dimethyl ester, (2S,3S)- CAS No. 73889-79-9

2,3-Oxiranedicarboxylic acid, 2,3-dimethyl ester, (2S,3S)-

Cat. No.: B3281635
CAS No.: 73889-79-9
M. Wt: 160.12 g/mol
InChI Key: KAGHUYFLGPUYKE-IMJSIDKUSA-N
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Description

2,3-Oxiranedicarboxylic acid, 2,3-dimethyl ester, (2S,3S)-: is an organic compound with the molecular formula C6H8O5. It is a derivative of oxirane, featuring two carboxylic acid ester groups. This compound is known for its applications in various chemical reactions and its role as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Oxiranedicarboxylic acid, 2,3-dimethyl ester, (2S,3S)- typically involves the epoxidation of maleic anhydride followed by esterification. The reaction conditions often include the use of peracids or hydrogen peroxide as oxidizing agents for the epoxidation step. The esterification can be achieved using methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,3-Oxiranedicarboxylic acid, 2,3-dimethyl ester, (2S,3S)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding diacids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to ring-opening products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to achieve ring-opening.

Major Products Formed

    Oxidation: 2,3-Dicarboxylic acids.

    Reduction: 2,3-Dihydroxy compounds.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,3-Oxiranedicarboxylic acid, 2,3-dimethyl ester, (2S,3S)- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers and resins due to its reactive oxirane ring.

Mechanism of Action

The mechanism of action of 2,3-Oxiranedicarboxylic acid, 2,3-dimethyl ester, (2S,3S)- involves its reactive oxirane ring, which can undergo nucleophilic attack leading to ring-opening reactions. This reactivity makes it a valuable intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Oxiranedicarboxylic acid, 2,3-dimethyl ester, (2R,3S)-
  • 2,3-Oxiranedicarboxylic acid, 2,3-dihydroxy-, monobutyl ester

Uniqueness

2,3-Oxiranedicarboxylic acid, 2,3-dimethyl ester, (2S,3S)- is unique due to its specific stereochemistry, which can influence its reactivity and interactions in chemical reactions. The presence of two ester groups also provides versatility in its applications compared to other similar compounds.

Properties

IUPAC Name

dimethyl (2S,3S)-oxirane-2,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O5/c1-9-5(7)3-4(11-3)6(8)10-2/h3-4H,1-2H3/t3-,4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAGHUYFLGPUYKE-IMJSIDKUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(O1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1[C@H](O1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401251074
Record name 2,3-Dimethyl (2S,3S)-2,3-oxiranedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401251074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73889-79-9
Record name 2,3-Dimethyl (2S,3S)-2,3-oxiranedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73889-79-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dimethyl (2S,3S)-2,3-oxiranedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401251074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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